2-[(2,4-difluorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DIFLUOROPHENYL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER is a complex organic compound featuring a unique combination of fluorinated phenyl and pyrazolo-triazolo-pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUOROPHENYL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the preparation of the pyrazolo-triazolo-pyrimidine core, which is then coupled with the 2,4-difluorophenyl ether moiety under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-DIFLUOROPHENYL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups, leading to a variety of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of fluorine-substituted analogs .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender, antiviraler und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Verfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(2,4-Difluorphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Difluorphenoxygruppe erhöht ihre Bindungsaffinität und Spezifität, während der Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Kern ein stabiles Gerüst für diese Interaktionen bietet. Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorsignalwege modulieren, was zu den beobachteten biologischen Wirkungen führt.
Ähnliche Verbindungen:
- 2-[(2,4-Dichlorphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin
- 2-[(2,4-Difluorphenoxy)methyl]-7-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin
Vergleich:
- Chemische Struktur: Das Vorhandensein verschiedener Substituenten (z. B. Chlor vs. Fluor, Methyl vs. Ethyl) kann die chemischen Eigenschaften und die biologische Aktivität der Verbindung erheblich beeinflussen.
- Biologische Aktivität: Die Difluorphenoxygruppe in der Zielverbindung erhöht ihre Stabilität und Bindungsaffinität im Vergleich zu ähnlichen Verbindungen mit verschiedenen Substituenten.
- Eindeutigkeit: Die Kombination der Difluorphenoxygruppe und des Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Kerns macht diese Verbindung in Bezug auf ihre chemische Stabilität und potenziellen biologischen Anwendungen einzigartig.
Wirkmechanismus
The mechanism of action of 2,4-DIFLUOROPHENYL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These analogs also exhibit interesting pharmacological properties and are used in drug design
Uniqueness
2,4-DIFLUOROPHENYL [(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER stands out due to its unique combination of fluorinated phenyl and pyrazolo-triazolo-pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C14H10F2N6O |
---|---|
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
4-[(2,4-difluorophenoxy)methyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H10F2N6O/c1-21-13-9(5-18-21)14-19-12(20-22(14)7-17-13)6-23-11-3-2-8(15)4-10(11)16/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
XAKOXZVWDLWVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)COC4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.